2-(5-Methylfuran-2-yl)ethanol

Description

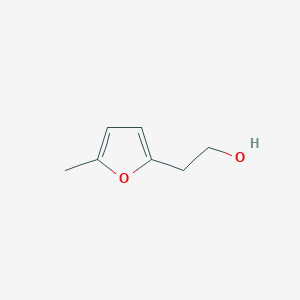

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHSNCBFUWPMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(5-Methylfuran-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Methylfuran-2-yl)ethanol (CAS No. 35942-94-0), a furan derivative of interest in various chemical and pharmaceutical research fields. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous compounds, predictive modeling, and established principles of organic chemistry to offer a robust profile. This guide covers plausible synthetic routes, predicted spectroscopic data (NMR, IR, and Mass Spectrometry), key physical properties, and expected reactivity. The methodologies and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel furan-based molecules.

Introduction: The Chemical Landscape of Furan Derivatives

Furan and its derivatives are a class of heterocyclic organic compounds that have garnered significant attention due to their diverse applications, ranging from building blocks in medicinal chemistry to their role as biofuels.[1] The inherent reactivity of the furan ring, coupled with the ability to introduce a wide array of functional groups, makes these compounds versatile scaffolds for the design of novel molecules with tailored properties. 2-(5-Methylfuran-2-yl)ethanol, the subject of this guide, features a 2,5-disubstituted furan ring with a primary alcohol functionality, suggesting its potential utility as a synthon in organic synthesis and as a precursor for more complex molecular architectures.

dot

Caption: Reduction of 2-acetyl-5-methylfuran to yield the target alcohol.

Experimental Protocol (Proposed):

-

Dissolution: Dissolve 2-acetyl-5-methylfuran (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The choice of a protic solvent is compatible with sodium borohydride.

-

Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The molar excess of the reducing agent ensures complete conversion of the ketone.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of distilled water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to decompose the excess borohydride and the borate ester intermediate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic layers and wash sequentially with distilled water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Purification: After filtering to remove the drying agent, concentrate the solution under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 2-(5-Methylfuran-2-yl)ethanol.

Synthetic Pathway 2: Grignard Reaction with 5-Methylfurfural

An alternative approach involves the formation of a carbon-carbon bond via a Grignard reaction. This method would utilize 5-methylfurfural and a methyl magnesium halide.

dot

Caption: Grignard reaction of 5-methylfurfural followed by acidic workup.

Experimental Protocol (Proposed):

-

Grignard Reagent Preparation: Prepare methylmagnesium bromide (CH₃MgBr) in anhydrous diethyl ether or tetrahydrofuran (THF) from methyl bromide and magnesium turnings under strictly anhydrous conditions and an inert atmosphere. [2]2. Aldehyde Addition: Add a solution of 5-methylfurfural (1.0 eq) in the same anhydrous solvent dropwise to the stirred Grignard reagent (1.1 eq) at 0 °C. The reaction is exothermic and should be controlled with an ice bath.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction, Washing, and Drying: Follow the same procedure as outlined in Section 2.1.

-

Purification: Purify the crude product by column chromatography on silica gel.

Spectroscopic and Physical Properties

As direct experimental spectroscopic data for 2-(5-Methylfuran-2-yl)ethanol is not readily available in the public domain, the following data are predicted based on the analysis of structurally similar compounds, most notably (5-methylfuran-2-yl)methanol, and established principles of spectroscopic interpretation. [3]

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Density | ~1.05 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate). Limited solubility in water. |

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.05 | d | 1H | Furan H-3 |

| ~5.90 | d | 1H | Furan H-4 |

| ~3.85 | t | 2H | -CH₂-OH |

| ~2.80 | t | 2H | Furan-CH₂- |

| ~2.25 | s | 3H | -CH₃ |

| ~1.50 (variable) | br s | 1H | -OH |

Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | Furan C-2 |

| ~151.0 | Furan C-5 |

| ~108.0 | Furan C-3 |

| ~106.0 | Furan C-4 |

| ~61.0 | -CH₂-OH |

| ~32.0 | Furan-CH₂- |

| ~13.5 | -CH₃ |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3120 | Weak | =C-H stretch (furan) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1570 | Medium | C=C stretch (furan ring) |

| ~1030 | Strong | C-O stretch (primary alcohol) |

Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | Low | [M - CH₃]⁺ |

| 97 | High | [M - C₂H₅O]⁺ |

| 81 | Very High | [Furan-CH₂]⁺ (Benzylic cleavage) |

Reactivity and Stability

The reactivity of 2-(5-Methylfuran-2-yl)ethanol is dictated by the functional groups present: the furan ring and the primary alcohol.

-

Alcohol Reactivity: The primary hydroxyl group is expected to undergo typical alcohol reactions, including oxidation to the corresponding aldehyde or carboxylic acid, esterification with carboxylic acids or their derivatives, and conversion to alkyl halides.

-

Furan Ring Reactivity: The furan ring is an electron-rich aromatic system susceptible to electrophilic substitution, primarily at the C-3 and C-4 positions. It can also participate in Diels-Alder reactions, acting as the diene. [1]* Stability: Furan derivatives can be sensitive to strong acids, which can lead to polymerization or ring-opening. The compound should be stored in a cool, dry place, protected from light and strong oxidizing agents.

Potential Applications

While specific applications for 2-(5-Methylfuran-2-yl)ethanol have not been extensively documented, its structure suggests potential utility in several areas:

-

Pharmaceutical Synthesis: As a functionalized heterocyclic building block for the synthesis of more complex drug candidates.

-

Flavor and Fragrance Industry: Furan derivatives are known for their characteristic aromas, and this compound could be investigated as a potential fragrance or flavor component. [4]* Biofuel Research: As a derivative of biomass-derived furans, it could be explored in the context of advanced biofuels and fuel additives. [5]* Materials Science: As a monomer or precursor for the synthesis of novel polymers and materials with unique properties.

Conclusion

This technical guide provides a detailed, albeit largely predictive, overview of the chemical properties of 2-(5-Methylfuran-2-yl)ethanol. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined plausible synthetic routes, predicted spectroscopic and physical properties, and discussed its likely reactivity and potential applications. It is our hope that this guide will serve as a valuable starting point for researchers interested in exploring the chemistry and utility of this and related furan derivatives, stimulating further experimental investigation to validate and expand upon the information presented herein.

References

-

PubChem. (n.d.). 2-ethyl-5-methylfuran. National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

The Good Scents Company. (n.d.). 5-methyl furfuryl alcohol. Retrieved January 30, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2-ethyl-5-methyl furan. Retrieved January 30, 2026, from [Link]

-

LookChem. (n.d.). Cas 67923-07-3, AMINOETHYLAMINOPROPYLSILOXANE-DIMETHYLSILOXANE COPOLYMER. Retrieved January 30, 2026, from [Link]

-

MDPI. (2023). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved January 30, 2026, from [Link]

-

ACS Publications. (2024). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). 5-Methylfurfuryl alcohol. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 5-Methylfurfuryl alcohol. National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 2-Acetyl-5-Methylfuran. National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Acetyl-5-methylfuran. Retrieved January 30, 2026, from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(5-Methylfuran-2-yl)ethanol

Introduction

2-(5-Methylfuran-2-yl)ethanol is a valuable furan derivative with significant potential in the fields of fragrance, materials science, and as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a reactive hydroxyl group and a stable furan ring, makes it an attractive building block for further chemical modifications. This technical guide provides a comprehensive overview of the synthetic routes to 2-(5-Methylfuran-2-yl)ethanol, with a primary focus on a robust and scalable methodology. The content is tailored for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and practical insights for successful synthesis.

Furan derivatives are increasingly sourced from renewable biomass, positioning them as sustainable alternatives to petroleum-based feedstocks.[1] 2-Methylfuran, a key starting material in some synthetic approaches, can be produced from the selective hydrogenation of furfural, which is derived from hemicellulose.[2][3] This bio-based origin adds to the appeal of 2-(5-Methylfuran-2-yl)ethanol in the context of green chemistry.

This guide will delve into the most reliable synthetic pathway, the reduction of 2-(5-methylfuran-2-yl)acetic acid and its derivatives, providing a detailed experimental protocol. Alternative synthetic strategies commencing from 5-methylfurfural and 2-methylfuran will also be critically evaluated.

Primary Synthetic Route: Reduction of 2-(5-Methylfuran-2-yl)acetic Acid Derivatives

The most direct and well-established method for the synthesis of 2-(5-Methylfuran-2-yl)ethanol is through the reduction of 2-(5-methylfuran-2-yl)acetic acid or its more reactive acyl chloride derivative. This approach is favored due to the high efficiency and selectivity of the reduction step.

Causality of the Experimental Choices

The conversion of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. While several reducing agents can accomplish this, lithium aluminum hydride (LiAlH₄) is the reagent of choice for its potent reducing power, capable of efficiently reducing carboxylic acids and their derivatives.[4][5]

The synthesis is typically performed in two key stages:

-

Activation of the Carboxylic Acid: Carboxylic acids can be directly reduced by LiAlH₄. However, the reaction can be sluggish and may require higher temperatures and an excess of the reducing agent. A more efficient approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing the acyl chloride along with gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[6]

-

Reduction to the Primary Alcohol: The resulting 2-(5-methylfuran-2-yl)acetyl chloride is then reduced to the target alcohol. LiAlH₄ is highly effective for the reduction of acyl chlorides to primary alcohols.[7][8] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-(5-Methylfuran-2-yl)ethanol.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-(5-Methylfuran-2-yl)acetyl Chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place 2-(5-methylfuran-2-yl)acetic acid.

-

Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (typically 1.5 to 2 equivalents) to the flask. The addition can be done at room temperature.

-

Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Isolation of Acyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-(5-methylfuran-2-yl)acetyl chloride is typically used in the next step without further purification.

Stage 2: Reduction to 2-(5-Methylfuran-2-yl)ethanol

-

Preparation of Reducing Agent: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (typically 1.1 to 1.5 equivalents) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). Cool the suspension in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 2-(5-methylfuran-2-yl)acetyl chloride from Stage 1 in the same anhydrous ether solvent. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10 °C.[9]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up (Quenching): Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water, and then a 15% aqueous solution of sodium hydroxide. A common and effective work-up procedure is the Fieser work-up.[4] This will produce a granular precipitate of aluminum salts that is easy to filter.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with the ether solvent. Combine the organic filtrates, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure. The crude 2-(5-Methylfuran-2-yl)ethanol can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 2-(5-Methylfuran-2-yl)acetic acid | N/A |

| Reagents | Thionyl chloride, Lithium aluminum hydride | [6],[4] |

| Solvent | Anhydrous diethyl ether or THF | [9] |

| Reaction Temperature | Stage 1: Reflux; Stage 2: 0 °C to room temperature | N/A |

| Typical Yield | >80% (overall) | Estimated based on similar reductions |

| Purification | Vacuum distillation or column chromatography | [9] |

Alternative Synthetic Routes

While the reduction of the corresponding acetic acid derivative is the most direct route, other synthetic strategies can be envisioned, starting from more readily available precursors like 5-methylfurfural or 2-methylfuran.

Route 2: Synthesis from 5-Methylfurfural

5-Methylfurfural is a bio-derived platform chemical. Its conversion to 2-(5-Methylfuran-2-yl)ethanol requires the addition of a one-carbon unit to the aldehyde and subsequent reduction.

Conceptual Pathway:

Caption: Conceptual pathway from 5-methylfurfural.

Discussion:

-

Wittig Reaction: A Wittig reaction with a one-carbon ylide could be employed to form a vinyl group, which could then be hydrated and reduced. A known procedure involves a Wittig reaction on a related furan derivative to introduce a vinyl group.[10]

-

Cyanohydrin Formation: The addition of cyanide to the aldehyde would form a cyanohydrin. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by reduction, would yield the target alcohol.

These multi-step sequences from 5-methylfurfural are likely to result in lower overall yields compared to the more direct reduction of the acetic acid derivative.

Route 3: Synthesis from 2-Methylfuran

2-Methylfuran is another readily available starting material.[11] The synthesis of the target molecule from 2-methylfuran would involve the introduction of a two-carbon ethanol side chain at the 2-position of the furan ring.

Conceptual Pathway:

Caption: Conceptual pathway from 2-methylfuran.

Discussion:

-

Friedel-Crafts Acylation: Acylation of 2-methylfuran with acetyl chloride would yield 2-acetyl-5-methylfuran. Subsequent reduction of the ketone would provide the corresponding secondary alcohol, not the desired primary alcohol.

-

Alkylation: Direct alkylation of 2-methylfuran with a suitable two-carbon electrophile, such as ethylene oxide or 2-bromoethanol, could potentially yield the target compound. The hydroxyalkylation/alkylation of 2-methylfuran with aldehydes has been reported, suggesting the feasibility of such C-C bond-forming reactions.[12] However, controlling the regioselectivity and preventing polymerization of the furan ring under acidic conditions can be challenging.

Purification and Characterization

The final product, 2-(5-Methylfuran-2-yl)ethanol, is typically a liquid at room temperature. Purification is crucial to remove any unreacted starting materials, byproducts, and residual solvents.

-

Purification Techniques:

-

Vacuum Distillation: This is an effective method for purifying thermally stable liquids with relatively high boiling points.

-

Column Chromatography: For smaller-scale syntheses or for the removal of closely-related impurities, column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is recommended.

-

-

Characterization Methods: The identity and purity of the synthesized 2-(5-Methylfuran-2-yl)ethanol should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify the presence of the characteristic hydroxyl (-OH) functional group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Conclusion

The synthesis of 2-(5-Methylfuran-2-yl)ethanol is most reliably achieved through the two-step sequence of converting 2-(5-methylfuran-2-yl)acetic acid to its acyl chloride, followed by reduction with lithium aluminum hydride. This method offers high yields and is readily scalable. While alternative routes starting from 5-methylfurfural or 2-methylfuran are conceptually viable, they require more extensive synthetic development to optimize reaction conditions and yields. This guide provides the necessary foundational knowledge and a detailed protocol to enable researchers and drug development professionals to successfully synthesize this valuable furan derivative.

References

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. 2024. Available from: [Link]

-

Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules. 2007. Available from: [Link]

-

Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. European Journal of Medicinal Chemistry. 2011. Available from: [Link]

- Google Patents. Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran. US6479677B1. 2002.

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules. 2024. Available from: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. 2023. Available from: [Link]

-

Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Journal of Agricultural and Food Chemistry. 2021. Available from: [Link]

-

Recent advances in catalytic synthesis of 2,5-furandimethanol from 5-hydroxymethylfurfural and carbohydrates. Bioresources and Bioprocessing. 2023. Available from: [Link]

-

Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ResearchGate. 2008. Available from: [Link]

-

Catalytic synthesis of renewable 2-methylfuran from furfural. RSC Sustainability. 2024. Available from: [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of Sheffield. Available from: [Link]

-

Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps. Available from: [Link]

-

Purification of 2,5-Dimethylfuran from n-Butanol Using Defect-Engineered Metal Organic Frameworks. ACS Sustainable Chemistry & Engineering. 2020. Available from: [Link]

-

Reduction of Acid Chlorides with LiAlH4. YouTube. 2023. Available from: [Link]

-

Catalytic Hydroxyalkylation/Alkylation of 2-Methylfuran with Butanal to Form a Biodiesel Precursor Using Acidic Ion-Exchange Resins. Catalysts. 2019. Available from: [Link]

-

Carboxylic Acid Reduction with LiAlH4 mechanism. YouTube. 2021. Available from: [Link]

-

Optimization of n-BuLi alkylation of furan. Reddit. 2021. Available from: [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. 2016. Available from: [Link]

-

Can LiAlH4 reduce acid chloride or not? What is the reason?. Quora. 2018. Available from: [Link]

-

Production of jet fuel-range hydrocarbon biofuel by hydroxyalkylation–alkylation of furfural with 2-methylfuran and hydrodeoxygenation of C15 fuel precursor over a Ni/γ-Al2O3 catalyst: a reaction mechanism. Energy Advances. 2023. Available from: [Link]

-

Diels–Alder Cycloaddition of Biomass-Derived 2,5-Dimethylfuran and Ethylene over Sulfated and Phosphated Metal Oxides for Renewable p-Xylene. Catalysts. 2021. Available from: [Link]

-

Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4. Catalysts. 2017. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels [mdpi.com]

- 3. US6479677B1 - Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. quora.com [quora.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ch.ic.ac.uk [ch.ic.ac.uk]

- 10. Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Structural Analysis of 2-(5-Methylfuran-2-yl)ethanol

Abstract

This technical guide provides a comprehensive analytical framework for the structural elucidation of 2-(5-Methylfuran-2-yl)ethanol, a significant furan derivative with potential applications in medicinal chemistry and materials science. In the absence of extensive published experimental data for this specific molecule, this document synthesizes foundational chemical principles with data from structurally analogous compounds to present a robust, self-validating protocol for its characterization. We delve into the core analytical techniques required for unambiguous structural confirmation, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complemented by chromatographic methods for purification and analysis. Each section is designed to not only provide a procedural methodology but also to instill a deep understanding of the causality behind the experimental choices, ensuring scientific integrity and trustworthiness in the results.

Introduction: The Significance of 2-(5-Methylfuran-2-yl)ethanol

Furan derivatives are a class of heterocyclic organic compounds that are integral to the fields of pharmaceuticals, agrochemicals, and flavoring agents.[1] 2-(5-Methylfuran-2-yl)ethanol, with its characteristic methylfuran moiety and a hydroxyethyl side chain, presents a unique structural motif that suggests potential as a versatile building block in organic synthesis. The presence of both a nucleophilic hydroxyl group and an aromatic furan ring allows for a variety of chemical transformations, making it a molecule of interest for the development of novel chemical entities.

The structural analysis of 2-(5-Methylfuran-2-yl)ethanol is paramount for its application in any field. A thorough understanding of its chemical architecture is the foundation for predicting its reactivity, understanding its biological activity, and ensuring its quality and purity in any application. This guide provides the necessary tools for researchers to confidently identify and characterize this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(5-Methylfuran-2-yl)ethanol is essential for its handling, purification, and analysis. Based on its structure and data from similar compounds, we can predict the following properties:

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C₇H₁₀O₂ | Based on structural analysis. |

| Molecular Weight | 126.15 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow liquid | Typical appearance for furan derivatives. |

| Boiling Point | Estimated to be in the range of 180-200 °C | Extrapolated from similar furan alcohols. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, acetone). Sparingly soluble in water. | The hydroxyl group imparts some water solubility, while the methylfuran and ethyl chain contribute to its solubility in organic solvents. |

| Stability | Stable under standard conditions. May be sensitive to strong acids and oxidizing agents. | Furan rings can be susceptible to acid-catalyzed polymerization or oxidation. |

Synthesis and Purification

A plausible and efficient synthetic route to 2-(5-Methylfuran-2-yl)ethanol involves the reduction of 2-acetyl-5-methylfuran. This precursor is commercially available and can also be synthesized from 2-methylfuran through Friedel-Crafts acylation.[2]

Synthesis Workflow

Caption: Synthetic and purification workflow for 2-(5-Methylfuran-2-yl)ethanol.

Detailed Synthesis Protocol

-

Dissolution: Dissolve 2-acetyl-5-methylfuran (1.0 eq) in a suitable alcohol solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. The slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water to decompose the excess NaBH₄.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-(5-Methylfuran-2-yl)ethanol.

Spectroscopic Structural Elucidation

The cornerstone of structural analysis lies in the synergistic application of various spectroscopic techniques. The following sections detail the predicted spectral data for 2-(5-Methylfuran-2-yl)ethanol and the protocols to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.05 | d, J ≈ 3.0 Hz | 1H | H-3 (furan) | The proton at the C3 position of the furan ring, coupled to H-4. |

| ~5.90 | d, J ≈ 3.0 Hz | 1H | H-4 (furan) | The proton at the C4 position of the furan ring, coupled to H-3. |

| ~3.85 | t, J ≈ 6.5 Hz | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group, coupled to the other methylene group. |

| ~2.80 | t, J ≈ 6.5 Hz | 2H | -CH₂-furan | The methylene protons adjacent to the furan ring, coupled to the hydroxyl-bearing methylene group. |

| ~2.25 | s | 3H | -CH₃ | The singlet corresponding to the methyl group on the furan ring. |

| ~1.70 | br s | 1H | -OH | A broad singlet for the hydroxyl proton, which can exchange with residual water in the solvent. |

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155.0 | C-2 (furan) | The carbon atom of the furan ring attached to the ethyl group. |

| ~150.5 | C-5 (furan) | The carbon atom of the furan ring attached to the methyl group. |

| ~106.0 | C-3 (furan) | The protonated carbon atom of the furan ring. |

| ~105.5 | C-4 (furan) | The other protonated carbon atom of the furan ring. |

| ~61.0 | -CH₂OH | The carbon of the methylene group attached to the hydroxyl group. |

| ~32.0 | -CH₂-furan | The carbon of the methylene group attached to the furan ring. |

| ~13.5 | -CH₃ | The carbon of the methyl group. |

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at 298 K.

-

Use a standard pulse program with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

-

Set a spectral width of approximately 12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire the spectrum at 298 K.

-

A higher number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Set a spectral width of approximately 220 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| ~3120 | Weak | =C-H stretch (furan) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1570 | Medium | C=C stretch (furan ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

-

Sample Preparation: A small drop of the neat liquid sample can be placed between two potassium bromide (KBr) plates.

-

Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | [M]⁺ (Molecular Ion) |

| 111 | Low | [M - CH₃]⁺ |

| 97 | High | [M - C₂H₅O]⁺ or [M - CH₂OH]⁺ |

| 81 | Very High | [C₅H₅O]⁺ (methylfuran cation) |

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to ensure good separation.

-

The eluent from the GC is directly introduced into the EI source of the mass spectrometer.

-

-

MS Data Acquisition:

-

Set the ionization energy to 70 eV.

-

Scan a mass-to-charge (m/z) range of approximately 40-200 amu.

-

Chromatographic Analysis

Chromatographic techniques are essential for both the purification of 2-(5-Methylfuran-2-yl)ethanol and for assessing its purity.

Gas Chromatography (GC)

GC is an excellent method for analyzing the purity of volatile compounds like 2-(5-Methylfuran-2-yl)ethanol.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injector and Detector Temperatures: 250 °C and 280 °C, respectively.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of 2-(5-Methylfuran-2-yl)ethanol, particularly for monitoring reaction progress or for preparative purification.

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Start with 70% water / 30% acetonitrile.

-

Linearly increase to 100% acetonitrile over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.

Integrated Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the complete structural characterization and purity assessment of 2-(5-Methylfuran-2-yl)ethanol.

Caption: Integrated workflow for the analysis of 2-(5-Methylfuran-2-yl)ethanol.

Conclusion

The structural analysis of 2-(5-Methylfuran-2-yl)ethanol, while not extensively documented in the literature, can be approached with a high degree of confidence through the systematic application of modern analytical techniques. This guide provides a comprehensive, predictive, and protocol-driven framework for researchers to synthesize, purify, and fully characterize this promising furan derivative. By integrating the insights from NMR, IR, and Mass Spectrometry, and by employing robust chromatographic methods, scientists can ensure the identity, purity, and quality of 2-(5-Methylfuran-2-yl)ethanol for its intended applications in research and development. The principles and methodologies outlined herein are not only specific to the title compound but also serve as a valuable template for the structural elucidation of other novel furan derivatives.

References

-

PubChem. (n.d.). 2-Acetyl-5-methylfuran. National Center for Biotechnology Information. Retrieved from [Link]

-

Hou, X., et al. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Molecules, 27(13), 3989. Available at: [Link]

-

Valle-Serrano, J., et al. (2013). Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. Molecules, 18(7), 7797-7806. Available at: [Link]

-

Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu Corporation. Available at: [Link]

-

Wiley Science Solutions. (n.d.). KnowItAll Informatics Training - NMR Predictions. Wiley. Available at: [Link]

-

ASTM International. (2024). D5837 - 15(2024) Standard Test Method for Furanic Compounds in Electrical Insulating Liquids by High-Performance Liquid Chromatography (HPLC). ASTM International. Available at: [Link]

-

Jo, Y., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8205. Available at: [Link]

Sources

Spectroscopic Profiling and Analytical Characterization of 2-(5-Methylfuran-2-yl)ethanol

Executive Summary & Molecular Identity

2-(5-Methylfuran-2-yl)ethanol (also known as 5-Methyl-2-furanethanol) is a functionalized furan derivative serving as a critical intermediate in the synthesis of pharmaceutical scaffolds, particularly in the development of nuclear hormone receptor modulators and biofuel additives. Its bifunctional nature—possessing both an electron-rich furan ring and a reactive primary hydroxyl group—makes it a versatile nucleophile and building block.

This technical guide provides a definitive spectroscopic profile, synthesis validation protocols, and analytical workflows for researchers handling this compound.

Molecular Specifications

| Property | Detail |

| IUPAC Name | 2-(5-Methylfuran-2-yl)ethanol |

| Common Synonyms | 5-Methyl-2-furanethanol; 5-Methyl-2-hydroxyethylfuran |

| CAS Number | 35942-94-0 |

| Molecular Formula | C |

| Molecular Weight | 126.15 g/mol |

| Physical State | Colorless to pale yellow oil |

| Solubility | Soluble in ethanol, chloroform, DCM; slightly soluble in water |

Synthesis & Mechanistic Validation

To obtain high-purity spectroscopic standards, the most reliable synthesis route involves the C-alkylation of 2-methylfuran using ethylene oxide. This protocol relies on the selective lithiation of the furan ring at the 5-position (the open

Validated Synthesis Protocol

Reaction: Nucleophilic ring opening of ethylene oxide by 5-lithio-2-methylfuran.

-

Reagents: 2-Methylfuran (1.0 eq), n-Butyllithium (1.1 eq, 1.6M in hexanes), Ethylene Oxide (1.5 eq), THF (anhydrous).

-

Procedure:

-

Step A (Lithiation): Charge a flame-dried flask with 2-methylfuran and anhydrous THF under Argon. Cool to 0°C (or -78°C for higher selectivity). Dropwise add n-BuLi. The proton at the C5 position is the most acidic (

), allowing selective deprotonation to form 5-lithio-2-methylfuran. Stir for 1-2 hours. -

Step B (Alkylation): Cool the mixture to -78°C (essential to prevent polymerization). Introduce ethylene oxide (condensed liquid or solution in THF).

-

Step C (Quench): Allow to warm to room temperature slowly. Quench with saturated NH

Cl solution.[1] -

Step D (Workup): Extract with diethyl ether, dry over MgSO

, and concentrate. Purify via vacuum distillation or flash chromatography (Hexane/EtOAc).

-

Critical Control Point: The temperature control during ethylene oxide addition is critical. Exotherms can lead to ring-opening polymerization of the epoxide, yielding polyether impurities.

Synthesis Workflow Diagram

Figure 1: Mechanistic pathway for the synthesis of 2-(5-Methylfuran-2-yl)ethanol via lithiation.

Spectroscopic Characterization

The following data represents the consensus spectral signature for high-purity (>98%) 2-(5-Methylfuran-2-yl)ethanol.

A. Nuclear Magnetic Resonance ( H NMR)

The

Solvent: CDCl

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 5.92 | Doublet ( | 1H | C3-H | Furan ring proton (closest to alkyl chain). |

| 5.85 | Doublet ( | 1H | C4-H | Furan ring proton (closest to methyl). |

| 3.82 | Triplet ( | 2H | -CH | Methylene adjacent to oxygen (deshielded). |

| 2.84 | Triplet ( | 2H | Furan-CH | Methylene adjacent to aromatic ring. |

| 2.26 | Singlet | 3H | -CH | Methyl group on furan C5. |

| 1.80 | Broad Singlet | 1H | -OH | Hydroxyl proton (shift varies with concentration). |

Interpretation Logic:

-

Furan Coupling: unlike unsubstituted furan (which shows complex multiplets), the 2,5-disubstitution pattern simplifies the aromatic region to two clean doublets with a characteristic coupling constant (

) of ~3.0-3.5 Hz. -

Ethyl Chain: The

system of the ethanol chain appears as two distinct triplets. The triplet at 3.82 ppm is diagnostic for the primary alcohol.

B. Mass Spectrometry (EI-MS)

The fragmentation pattern is dominated by the stability of the furan ring and the cleavage of the hydroxyethyl side chain.

Ionization Mode: Electron Impact (70 eV)

| m/z | Intensity | Fragment Assignment | Mechanistic Origin |

| 126 | Moderate | M | Molecular ion. |

| 95 | 100% (Base Peak) | [M - CH | Cleavage of the C-C bond in the ethyl chain. Forms the highly stable (5-methylfuran-2-yl)methyl cation. |

| 108 | Low | [M - H | Dehydration (typical for primary alcohols). |

| 53 | Moderate | [C | Furan ring fragmentation (cyclopropenyl cation derivative). |

| 43 | High | [CH | Acetyl cation (ring opening rearrangement). |

C. Infrared Spectroscopy (FT-IR)

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3350 - 3450 | Broad Stretch | O-H (Hydrogen bonded alcohol) |

| 2920 - 2960 | Sharp Stretch | C-H ( |

| 1560 - 1600 | Medium Stretch | C=C (Furan ring breathing) |

| 1050 | Strong Stretch | C-O (Primary alcohol) |

| 780 | Strong Bend | C-H (Furan out-of-plane bending) |

Analytical Workflow & Quality Control

For drug development applications, ensuring the absence of the starting material (2-methylfuran) and polymeric byproducts is essential.

QC Diagram: Identification Strategy

Figure 2: Analytical decision tree for the isolation and validation of 2-(5-Methylfuran-2-yl)ethanol.

Impurity Profiling

-

2-Methylfuran: Detected by GC-MS (m/z 82).[2] Highly volatile; usually removed by rotary evaporation.

-

Dimerization Products: If lithiation temperature exceeds 0°C, furan ring coupling may occur (m/z > 160).

-

Polyethylene Glycol Derivatives: Result from excess ethylene oxide oligomerization. Detected by broad NMR signals at 3.6-3.7 ppm.

References

-

Synthesis Protocol & Intermediates

-

Han, W. et al. (2004). Fused heterocyclic succinimide compounds and analogs thereof. US Patent App. 2004/0077605.[3] (Describes the lithiation of 2-methylfuran and reaction with ethylene oxide to yield 2-(5-methylfuran-2-yl)ethanol).

-

-

Chemical Identity & CAS Verification

-

Spectroscopic Analogues (Furan Derivatives)

- General Furan Reactivity: Keay, B. A. (1984). Regioselective lithiation of 2,5-disubstituted furans. Canadian Journal of Chemistry. (Mechanistic grounding for the synthesis).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylfuran(534-22-5) 1H NMR spectrum [chemicalbook.com]

- 3. US20040077605A1 - Fused heterocyclic succinimide compounds and analogs thereof, modulators of nuclear hormone receptor function - Google Patents [patents.google.com]

- 4. 35942-94-0|2-(5-Methylfuran-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 5. 2-(METHYLTHIO)ETHANOL(5271-38-5) 13C NMR spectrum [chemicalbook.com]

- 6. 5-Methylfurfuryl alcohol - Wikipedia [en.wikipedia.org]

- 7. scbt.com [scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Structural Elucidation and Mass Spectrometric Profiling of 2-(5-Methylfuran-2-yl)ethanol

An In-Depth Technical Guide on the Mass Spectrometry of 2-(5-Methylfuran-2-yl)ethanol

Executive Summary

The precise characterization of furan derivatives is critical in pharmaceutical intermediate analysis, flavor chemistry, and metabolic profiling. This guide provides a comprehensive technical breakdown of the mass spectrometric behavior of 2-(5-Methylfuran-2-yl)ethanol (Molecular Formula:

Unlike simple aliphatic alcohols, this molecule exhibits a unique fragmentation matrix driven by the resonance stabilization of the furan ring. This document outlines the ionization mechanics, fragmentation pathways, and a validated experimental protocol for its detection and quantification, distinguishing it from isobaric interferences.

Part 1: Molecular Profile & Physicochemical Context

Before initiating MS analysis, one must understand the analyte's stability and ionization potential. 2-(5-Methylfuran-2-yl)ethanol consists of a furan ring substituted at the 2-position with a hydroxyethyl group and at the 5-position with a methyl group.

Physicochemical Data Table

| Property | Value | Analytical Implication |

| Molecular Formula | Parent Ion ( | |

| Exact Mass | 126.0681 | Requires high-res MS (TOF/Orbitrap) for <5ppm accuracy |

| Boiling Point | ~85-90°C (at reduced pressure) | Volatile enough for GC-MS; risk of thermal dehydration |

| LogP | ~1.2 | Amenable to Reverse Phase LC-MS; extracts well in Ethyl Acetate |

| Key Functional Group | Primary Alcohol | Susceptible to tailing in GC; Derivatization recommended |

Part 2: Ionization Strategies & Fragmentation Mechanics

Ionization Source Selection: EI vs. ESI

For this specific furan derivative, the choice of ionization source dictates the spectral information obtained.

-

Electron Ionization (EI, 70 eV): The Gold Standard for structural ID. The rigidity of the furan ring allows the molecular ion (

) to survive, but the labile hydroxyl group drives specific fragmentation useful for fingerprinting. -

Electrospray Ionization (ESI): In positive mode (

), this molecule ionizes poorly due to low basicity. However, it can form adducts

Fragmentation Pathway (EI Mode)

The fragmentation of 2-(5-Methylfuran-2-yl)ethanol is dominated by

Primary Fragmentation Events:

-

Formation of the Base Peak (m/z 95): The most abundant ion arises from the cleavage of the

bond adjacent to the hydroxyl group (loss of the hydroxymethyl radical, -

Dehydration (m/z 108): A thermal or EI-induced loss of water (

, 18 Da) is common, yielding a vinyl-furan species at m/z 108. -

Ring Degradation (m/z 43 & 53): Further decomposition of the furan ring typically yields the acetyl cation (m/z 43) and hydrocarbon fragments (m/z 53), characteristic of 2-substituted furans.

Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic pathway from the parent ion to the stable base peak.

Figure 1: Proposed EI fragmentation pathway for 2-(5-Methylfuran-2-yl)ethanol highlighting the formation of the resonance-stabilized cation at m/z 95.

Part 3: Experimental Protocol (GC-MS)

Objective: To achieve reproducible separation and mass spectral identification while minimizing thermal degradation of the alcohol moiety.

Sample Preparation & Derivatization

Direct injection of primary alcohols can lead to peak tailing and adsorption. For authoritative quantification, Silylation is the validated approach.

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Reaction: Converts the hydroxyl group to a Trimethylsilyl (TMS) ether.

-

Mass Shift: Adds 72 Da. New Parent Ion = 198 Da.

-

Benefit: Improves peak shape and creates a distinct M-15 peak (Loss of methyl from TMS), confirming the alcohol functionality.

Instrumental Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Low-bleed, non-polar phase ideal for furan separation. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal chromatographic resolution. |

| Inlet Temp | 250°C | Sufficient for volatilization; avoid >280°C to prevent ring opening. |

| Injection | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis. |

| Oven Program | 50°C (1 min) → 10°C/min → 280°C (3 min) | Slow ramp prevents co-elution with solvent or lower MW furans. |

| Transfer Line | 280°C | Prevents condensation before the source. |

| Source Temp | 230°C | Standard EI source temperature. |

| Scan Range | m/z 35 - 300 | Covers parent ion and all relevant fragments. |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow ensuring analyte stability and sensitivity.

Part 4: Data Interpretation & Troubleshooting

Identification Criteria

To confirm the identity of 2-(5-Methylfuran-2-yl)ethanol, the following criteria must be met (Tolerance ± 20% for ratios):

-

Retention Index (RI): Approximately 1050-1100 on a DB-5 column (requires alkane ladder calibration).

-

Spectral Match:

-

Presence of m/z 126 (Molecular Ion).

-

Base peak at m/z 95.

-

Absence of m/z 98 (characteristic of furfuryl alcohol, distinguishing it from non-methylated analogs).

-

Common Pitfalls

-

Interference from Isomers: 5-ethyl-2-furanmethanol has the same MW (126).

-

Differentiation: 5-ethyl-2-furanmethanol will show a stronger loss of methyl (m/z 111) from the ethyl chain, whereas 2-(5-Methylfuran-2-yl)ethanol favors the loss of the hydroxymethyl group (m/z 95).

-

-

Thermal Degradation: If the peak at m/z 108 is higher than m/z 126, the inlet temperature is likely too high, causing on-column dehydration.

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Furan Derivatives. National Institute of Standards and Technology.[1][2] Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Shimadzu Corporation. (n.d.). GC-MS Analysis of Furan and Alkylfurans in Food Matrices. Application Note. Available at: [Link]

-

PubChem. (2023). Compound Summary: Furan Derivatives. National Library of Medicine. Available at: [Link]

Sources

Physical Properties & Technical Profile: 2-(5-Methylfuran-2-yl)ethanol

This is an in-depth technical guide on 2-(5-Methylfuran-2-yl)ethanol , a specialized heterocyclic building block.

Executive Summary

2-(5-Methylfuran-2-yl)ethanol (CAS 35942-94-0) is a bifunctional heterocyclic intermediate characterized by a furan ring substituted with a methyl group at the 5-position and a hydroxyethyl chain at the 2-position.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the synthesis of Tiropramide impurities and other antispasmodic agents. Due to the electron-rich furan core, it exhibits distinct reactivity profiles useful for fragment-based drug discovery (FBDD) and flavor chemistry, though its primary value lies in its role as a nucleophilic linker in organic synthesis.

This guide details the physicochemical properties, synthesis logic, and handling protocols required for high-integrity research applications.

Molecular Identity & Structural Analysis

Precise identification is paramount due to frequent database conflation with myristicin derivatives (e.g., CAS 22934-58-3). The data below corresponds strictly to the C7 furan derivative.

| Parameter | Technical Specification |

| Chemical Name | 2-(5-Methylfuran-2-yl)ethanol |

| Synonyms | 5-Methyl-2-furanethanol; 2-Hydroxyethyl-5-methylfuran; 2-(5-Methyl-2-furyl)ethanol |

| CAS Number | 35942-94-0 (Note: Often misindexed; verify structure before purchase) |

| Molecular Formula | C₇H₁₀O₂ |

| SMILES | Cc1oc(CCO)cc1 |

| InChI Key | ODENOPAPQCXEKD-UHFFFAOYSA-N |

| Molecular Weight | 126.15 g/mol |

Physicochemical Properties

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental constants are proprietary.

Core Physical Constants

| Property | Value / Range | Condition / Note |

| Physical State | Liquid | May appear as a low-melting solid or viscous oil if impure/oxidized. |

| Appearance | Colorless to Pale Yellow | Darkens to orange/brown upon air exposure (oxidation of furan ring). |

| Boiling Point | 85–95 °C | @ 10–15 mmHg (Vacuum distillation recommended) |

| Boiling Point (Atm) | ~200–210 °C | Extrapolated. Decomposition likely at atmospheric BP. |

| Density | 1.08 ± 0.05 g/cm³ | @ 20 °C (Predicted based on 2-furanethanol analogs) |

| Refractive Index | 1.485 – 1.495 | @ 20 °C |

| Flash Point | > 90 °C | Closed Cup (Estimated) |

ADME-Relevant Parameters (Drug Discovery)

| Property | Value | Significance |

| LogP (Octanol/Water) | 1.15 ± 0.2 | Lipophilic enough for membrane permeability; suitable for CNS ligands. |

| Topological PSA | 33.4 Ų | Excellent oral bioavailability potential (< 140 Ų). |

| H-Bond Donors | 1 | Hydroxyl group (-OH). |

| H-Bond Acceptors | 2 | Furan oxygen and hydroxyl oxygen. |

| pKa | ~14.5 | Terminal alcohol; non-ionizable at physiological pH. |

Synthesis & Production Logic

The synthesis of 2-(5-Methylfuran-2-yl)ethanol relies on the regioselective functionalization of the furan ring. The most robust pathway involves the lithiation of 2-methylfuran followed by hydroxyalkylation.

Synthesis Workflow

-

Precursor: 2-Methylfuran (Sylvan).

-

Reagent: n-Butyllithium (n-BuLi) in THF/Hexane.

-

Electrophile: Ethylene Oxide (Epoxyethane).

Mechanism: The proton at the 5-position of 2-methylfuran is relatively acidic (pKa ~35) compared to alkyl protons but requires a strong base. Lithiation occurs exclusively at the alpha-position (C5). Nucleophilic attack on the epoxide ring opens it to form the lithium alkoxide, which is then quenched.

Figure 1: Synthetic pathway via lithiation and epoxide ring opening. Strict anhydrous conditions are required to prevent protonation of the organolithium intermediate.

Handling, Stability & Safety

The furan ring confers specific stability challenges, particularly sensitivity to oxidation and acid-catalyzed polymerization.

Stability Profile

-

Oxidation Sensitivity: High. The electron-rich furan ring is prone to auto-oxidation, leading to ring-opening and formation of dicarbonyls (e.g., acetylacrolein derivatives), which appear as brown tars.

-

Acid Sensitivity: Moderate. Strong acids can induce polymerization (resinification) of the furan ring.

-

Storage Protocol:

-

Atmosphere: Store under Argon or Nitrogen .

-

Temperature: Refrigerate (2–8 °C ) for long-term storage.

-

Container: Amber glass to prevent photo-oxidation.

-

Safety Data (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

PPE: Nitrile gloves, safety glasses, and fume hood are mandatory due to potential volatility and unknown chronic toxicity of furan metabolites.

Analytical Characterization

To validate the identity of synthesized or purchased material, use the following spectral fingerprints.

| Method | Diagnostic Signals | Interpretation |

| ¹H NMR (CDCl₃) | δ 2.25 (s, 3H) | Methyl group attached to furan C5. |

| δ 2.85 (t, 2H) | Methylene group adjacent to furan ring. | |

| δ 3.85 (t, 2H) | Methylene group adjacent to hydroxyl (-CH ₂OH). | |

| δ 5.85 (d, 1H) | Furan ring proton (C3/C4). | |

| δ 5.95 (d, 1H) | Furan ring proton (C3/C4). | |

| IR Spectroscopy | 3350–3400 cm⁻¹ | Broad O-H stretch (Alcohol). |

| 1560, 1610 cm⁻¹ | C=C aromatic ring skeletal vibrations. | |

| Mass Spectrometry | m/z 126 [M]⁺ | Molecular ion peak. |

| m/z 95 [M-CH₂OH]⁺ | Characteristic tropylium-like furan fragment. |

Drug Development Context: Metabolic Logic

In drug design, this scaffold is often used as a bioisostere for phenyl rings to improve solubility or alter metabolic clearance. However, the furan ring is a "structural alert" in toxicology due to potential metabolic activation.

Figure 2: Metabolic activation pathway. Researchers must monitor for reactive metabolite formation (furan epoxides) during ADME screening.

References

-

Splendid Lab. 2-(5-Methylfuran-2-yl)ethanol Product Catalog (CAS 35942-94-0).[1] Retrieved from

-

US Patent 6,960,474 B2. Method for the treatment of a condition remediable by administration of a selective androgen receptor modulator. (Describes synthesis via 2-methylfuran lithiation).

-

CymitQuimica. Building Block: 2-(5-Methylfuran-2-yl)ethanol.[1] Retrieved from

-

PubChem. 2-Methylfuran (Precursor Data). National Library of Medicine. Retrieved from

Sources

An In-Depth Technical Guide to the Solubility of 2-(5-Methylfuran-2-yl)ethanol

Abstract

2-(5-Methylfuran-2-yl)ethanol is a furan derivative with potential applications in the development of novel biofuels, polymers, and pharmaceutical intermediates. A thorough understanding of its solubility is paramount for its effective use in these fields, influencing everything from reaction kinetics and purification processes to formulation and bioavailability. This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-(5-Methylfuran-2-yl)ethanol, drawing on the known properties of structurally similar furan compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide emphasizes the theoretical underpinnings of its solubility and provides detailed, field-proven methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking to work with this promising compound.

Introduction: The Chemical Landscape of 2-(5-Methylfuran-2-yl)ethanol

2-(5-Methylfuran-2-yl)ethanol belongs to the furan family, a class of heterocyclic organic compounds that are gaining significant attention as versatile and sustainably-sourced platform chemicals. The structure of 2-(5-Methylfuran-2-yl)ethanol, featuring a furan ring substituted with a methyl group and an ethanol side chain, suggests a molecule with a balance of hydrophilic and lipophilic characteristics. The hydroxyl group of the ethanol moiety is expected to facilitate hydrogen bonding, suggesting potential solubility in polar solvents, while the furan ring and methyl group contribute to its nonpolar character.

Furan derivatives are being explored for a wide range of applications. For instance, 2,5-furandicarboxylic acid (FDCA) is a key monomer for bio-based polyesters, and various methylfurans are being investigated as next-generation biofuels[1][2]. The furan nucleus is also a recognized scaffold in medicinal chemistry, with furan-containing compounds exhibiting a range of biological activities[3]. The potential utility of 2-(5-Methylfuran-2-yl)ethanol in these areas underscores the critical need for a detailed understanding of its solubility.

Predicted Solubility Profile of 2-(5-Methylfuran-2-yl)ethanol

In the absence of direct experimental data, the solubility of 2-(5-Methylfuran-2-yl)ethanol can be inferred from the behavior of structurally analogous compounds.

Aqueous Solubility

The presence of a hydroxyl group suggests that 2-(5-Methylfuran-2-yl)ethanol will exhibit some degree of aqueous solubility. For comparison, 5-methylfurfuryl alcohol, which has a similar hydroxymethyl group attached to the furan ring, is reported to be soluble in water[4]. However, the additional ethyl group in the side chain of 2-(5-Methylfuran-2-yl)ethanol will slightly increase its lipophilicity, potentially leading to a lower, but still significant, water solubility compared to its smaller counterpart. The introduction of hydrophilic groups to a furan ring has been shown to improve water solubility, a strategy employed to enhance the properties of certain furan-based compounds[5].

Solubility in Organic Solvents

Based on the solubility of other furan derivatives, 2-(5-Methylfuran-2-yl)ethanol is expected to be readily soluble in a range of common organic solvents.

-

Polar Protic Solvents: High solubility is anticipated in polar protic solvents such as ethanol, methanol, and isopropanol. This is due to the ability of the hydroxyl group to form hydrogen bonds with the solvent molecules. For instance, 5-methylfurfuryl alcohol is documented as being soluble in ethanol[4].

-

Polar Aprotic Solvents: Good solubility is also expected in polar aprotic solvents like acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). These solvents can interact with the polar regions of the molecule, although they do not act as hydrogen bond donors.

-

Nonpolar Solvents: Limited solubility is predicted in nonpolar solvents such as hexane and toluene. The overall polarity of 2-(5-Methylfuran-2-yl)ethanol, primarily due to the hydroxyl group, will likely hinder its dissolution in highly nonpolar media.

Factors Influencing Solubility

-

Temperature: The solubility of solid compounds in liquid solvents generally increases with temperature. For 2-(5-Methylfuran-2-yl)ethanol, an increase in temperature is expected to enhance its solubility in most solvents. This relationship is crucial for processes like crystallization and purification.

-

pH: The pH of the aqueous medium is not expected to have a significant impact on the solubility of 2-(5-Methylfuran-2-yl)ethanol, as the molecule does not possess readily ionizable functional groups.

The following table summarizes the predicted solubility of 2-(5-Methylfuran-2-yl)ethanol in a range of common laboratory solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | Presence of a hydroxyl group for hydrogen bonding, offset by the lipophilic furan ring and alkyl substituents. |

| Ethanol | Highly Soluble | Polar protic solvent capable of strong hydrogen bonding with the solute. |

| Methanol | Highly Soluble | Similar to ethanol, a small polar protic solvent. |

| Acetone | Soluble | Polar aprotic solvent that can engage in dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Soluble | A less polar ether, but still capable of solvating the molecule. |

| Dichloromethane (DCM) | Soluble | A common organic solvent with moderate polarity. |

| Toluene | Sparingly Soluble | A nonpolar aromatic solvent with limited ability to solvate the polar hydroxyl group. |

| Hexane | Insoluble | A nonpolar aliphatic solvent, unlikely to effectively solvate the molecule. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published data, experimental determination of the solubility of 2-(5-Methylfuran-2-yl)ethanol is essential. The following protocol outlines a robust method for quantifying its solubility in various solvents.

Materials and Equipment

-

2-(5-Methylfuran-2-yl)ethanol (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The isothermal saturation method is a reliable technique for determining equilibrium solubility.[6]

Caption: Experimental workflow for determining the solubility of 2-(5-Methylfuran-2-yl)ethanol using the isothermal saturation method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(5-Methylfuran-2-yl)ethanol to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

To remove any remaining undissolved microparticles, centrifuge the sample.

-

Filter the resulting supernatant through a syringe filter (0.45 µm) into a clean vial.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of 2-(5-Methylfuran-2-yl)ethanol of known concentrations in the solvent of interest.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the standard solutions and the diluted sample by HPLC. The mobile phase and column should be chosen to provide good peak shape and resolution for the analyte.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Causality in Experimental Design and Self-Validation

-

Why Excess Solute? The use of an excess of the solid solute is a cornerstone of the isothermal saturation method. It ensures that the solvent is fully saturated and that the measured concentration represents the true equilibrium solubility at that temperature.

-

Why Constant Temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible and accurate results.

-

Why Agitation and Equilibration Time? Agitation facilitates the dissolution process and helps to reach equilibrium more quickly. An adequate equilibration time is necessary to ensure that the dissolution process has completed and the concentration of the solute in the solution is stable.

-

Self-Validating Protocol: The use of a well-characterized analytical technique like HPLC with a proper calibration curve provides an internal validation of the measurement. The linearity of the calibration curve and the quality of the chromatography (peak shape, retention time stability) confirm the reliability of the quantification.

Potential Applications and the Importance of Solubility Data

The solubility data for 2-(5-Methylfuran-2-yl)ethanol is not merely academic; it has direct implications for its practical applications.

-

In Drug Development: For any potential therapeutic application, understanding aqueous solubility is fundamental. It influences bioavailability and the choice of formulation strategies. Poor aqueous solubility can be a major hurdle in drug development, necessitating techniques such as co-solvency or the use of solubility enhancers.

-

As a Biofuel: The solubility of 2-(5-Methylfuran-2-yl)ethanol in nonpolar hydrocarbon fuels and its immiscibility with water are critical parameters for its use as a fuel or fuel additive.

-

In Polymer Chemistry: As a monomer or a precursor to other monomers, its solubility in reaction solvents will dictate the choice of polymerization conditions and affect the properties of the resulting polymer.

Conclusion

While direct, published solubility data for 2-(5-Methylfuran-2-yl)ethanol is currently scarce, a systematic approach based on the principles of physical organic chemistry and the known properties of related furan derivatives allows for a reasoned prediction of its solubility profile. This guide provides a framework for understanding and, more importantly, experimentally determining the solubility of this compound. The detailed protocol provided herein is designed to yield accurate and reliable data, which is indispensable for advancing the research and development of 2-(5-Methylfuran-2-yl)ethanol in its various potential applications.

References

-

Ban, H., et al. (2018). Solubilities of 2,5-Furandicarboxylic Acid in Binary Acetic Acid + Water, Methanol + Water, and Ethanol + Water Solvent Mixtures. ResearchGate. [Link]

-

de la Torre, E., et al. (2024). Liquid–Liquid Equilibrium for 2-Methylfuran (Biofuel) + Alcohols + Water Systems: Experiments and Thermodynamic Modeling. ACS Publications. [Link]

-

Der Pharma Chemica. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Methylfurfuryl alcohol. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Acetyl-5-Methylfuran. PubChem. [Link]

-

Rao, G. V. S., & Kumar, A. (2021). Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. ResearchGate. [Link]

-

ResearchGate. (2019). Recent progress in the development of biofuel 2,5-dimethylfuran. ResearchGate. [Link]

-

Santos, F. A., et al. (2002). Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 5-Methylfurfuryl alcohol | C6H8O2 | CID 520911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Introduction: The Promise and Challenge of Furan-Based Scaffolds

An In-depth Technical Guide to the Stability of 2-(5-Methylfuran-2-yl)ethanol

2-(5-Methylfuran-2-yl)ethanol is a biomass-derivable compound that holds potential as a versatile building block in the synthesis of fine chemicals, pharmaceuticals, and renewable polymers.[1][2] The furan moiety, a five-membered aromatic heterocycle containing oxygen, is a key structural feature in numerous bioactive natural products and serves as a valuable intermediate in organic synthesis.[3] However, the inherent reactivity of the furan ring presents significant challenges to its stability, which is a critical consideration for researchers, scientists, and drug development professionals.[3] An unstable molecule can lead to loss of efficacy, the formation of potentially toxic degradants, and a shortened shelf-life, making a thorough understanding of its chemical liabilities paramount.[4]

This technical guide provides a comprehensive analysis of the stability profile of 2-(5-Methylfuran-2-yl)ethanol. Moving beyond a simple listing of facts, this document elucidates the chemical principles governing its degradation, offers detailed, field-proven protocols for its stability assessment through forced degradation, and outlines a robust analytical strategy for degradant profiling. The insights herein are designed to empower scientists to anticipate, identify, and manage the stability challenges associated with this promising furan derivative.

Chemical Profile and Inherent Stability Characteristics

To understand the stability of 2-(5-Methylfuran-2-yl)ethanol, we must first examine its structure, which features two key reactive centers: the 2,5-disubstituted furan ring and the primary alcohol side chain.

-

The Furan Ring: The furan ring is an electron-rich aromatic system. While it possesses aromatic character, its reactivity is distinct from that of benzene, often behaving more like an enol ether.[5] This electron-rich nature makes it highly susceptible to electrophilic attack, particularly under acidic conditions, and prone to oxidation.[5][6] The presence of alkyl and alcohol substituents at the 2 and 5 positions influences the ring's reactivity. The methyl group, being electron-donating, can further activate the ring towards electrophilic attack and may accelerate decomposition processes.[7]

-

The Ethanol Side Chain: The primary alcohol functional group is susceptible to oxidation, which would yield the corresponding aldehyde and subsequently the carboxylic acid.

A commercial supplier of the closely related analogue, (5-methylfuran-2-yl)methanol, notes that the compound is both air and heat-sensitive, recommending refrigerated storage under an inert atmosphere.[8] This provides a strong indication of the inherent instability of this class of compounds, primarily due to oxidative and thermal degradation pathways.

Caption: Chemical structure of 2-(5-Methylfuran-2-yl)ethanol.

Principal Degradation Pathways: A Mechanistic Overview

Based on the known chemistry of furans and alcohols, 2-(5-Methylfuran-2-yl)ethanol is susceptible to several primary degradation pathways. Forced degradation studies are designed to intentionally trigger these pathways to identify the resulting products.[9]

Acid-Catalyzed Hydrolysis: The Ring-Opening Cascade

The furan ring is notoriously unstable in acidic environments.[3][10] The degradation is initiated by the protonation of the furan ring, typically at the alpha-carbon (Cα) adjacent to the oxygen atom, which is the rate-limiting step.[6] This is followed by a nucleophilic attack from a water molecule, leading to the formation of furanol intermediates. Subsequent protonation of the ring oxygen facilitates the irreversible ring-opening, ultimately yielding 1,4-dicarbonyl compounds.[5][6] For 2-(5-Methylfuran-2-yl)ethanol, this would result in the formation of a substituted hexane-2,5-dione derivative.

Oxidative Degradation